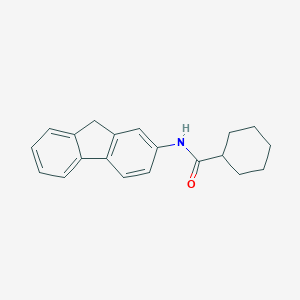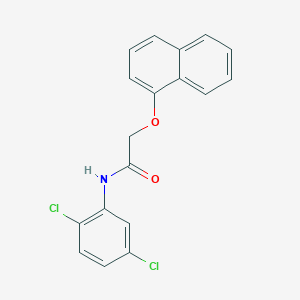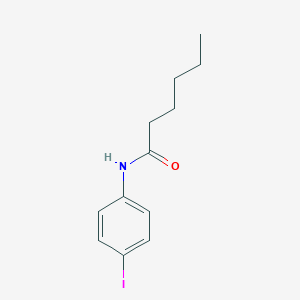
4-(Dichloromethyl)-2,4,5-trimethyl-2,5-cyclohexadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)-2,4,5-trimethyl-2,5-cyclohexadien-1-one, commonly known as DCTD, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 72-73°C. DCTD has been used in various fields of research, including medicinal chemistry, biochemistry, and organic synthesis.
Mecanismo De Acción
The mechanism of action of DCTD is not fully understood. However, it has been suggested that DCTD may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. DCTD has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCTD has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. DCTD has also been shown to induce the expression of the tumor suppressor gene p53, which plays a key role in regulating cell growth and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DCTD in lab experiments is its relatively simple synthesis method. DCTD is also readily available and relatively inexpensive. However, one limitation of using DCTD is its potential toxicity. DCTD should be handled with care and appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are several potential future directions for research on DCTD. One area of interest is the development of DCTD analogs with improved antitumor activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of DCTD and its potential use in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCTD and its potential use in the treatment of various diseases.
Métodos De Síntesis
DCTD can be synthesized by the reaction of 4-chloro-2,5-dimethyl-3(2H)-furanone with formaldehyde in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield DCTD. The synthesis of DCTD is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
DCTD has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DCTD has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Fórmula molecular |
C10H12Cl2O |
|---|---|
Peso molecular |
219.1 g/mol |
Nombre IUPAC |
4-(dichloromethyl)-2,4,5-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O/c1-6-5-10(3,9(11)12)7(2)4-8(6)13/h4-5,9H,1-3H3 |
Clave InChI |
WTGYMXRIRQMZRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC1(C)C(Cl)Cl)C |
SMILES canónico |
CC1=CC(=O)C(=CC1(C)C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





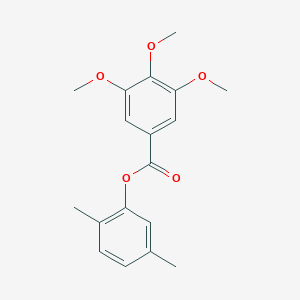
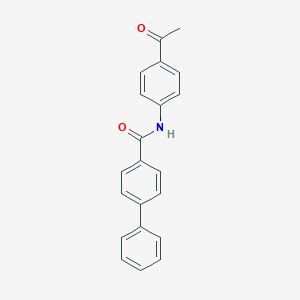
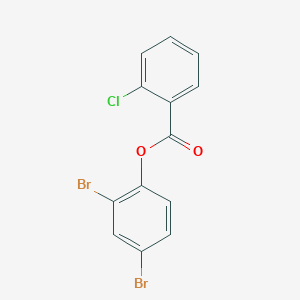

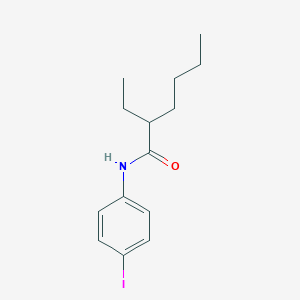
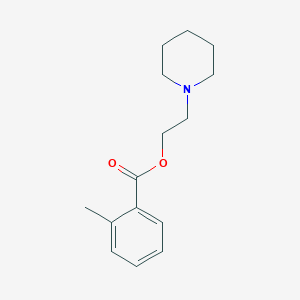

![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
